ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including a cyano group, a furan ring, a trifluoromethyl group, a pyridyl ring, a thiazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the 3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridyl derivative, followed by the introduction of the thiazole ring and the cyclopropylamino group. The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(AMINO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with an amino group instead of a cyclopropylamino group.
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(METHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a methylamino group instead of a cyclopropylamino group.
Uniqueness
The uniqueness of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, while the cyclopropylamino group may influence its binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-4-(furan-2-yl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S2/c1-2-30-19(29)17-14(27-20(33-17)26-11-5-6-11)10-32-18-13(9-25)12(15-4-3-7-31-15)8-16(28-18)21(22,23)24/h3-4,7-8,11H,2,5-6,10H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKMBHRWPZKQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CC2)CSC3=C(C(=CC(=N3)C(F)(F)F)C4=CC=CO4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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